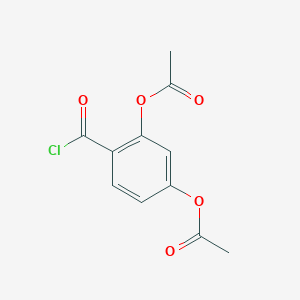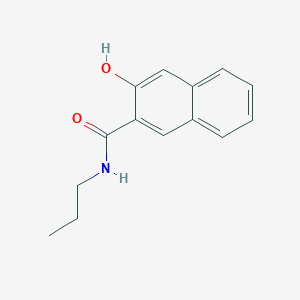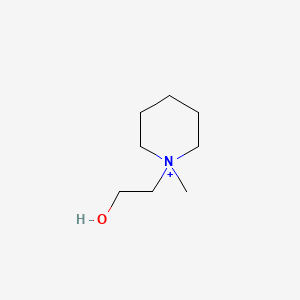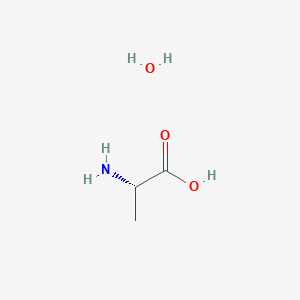
1,1'-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzene units connected by an octane chain
准备方法
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzene with 1,8-dibromooctane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
2C8H10O2+C8H16Br2→C24H34O4+2KBr
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide (BBr3).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and BBr3 for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) can be compared with other similar compounds, such as:
1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): This compound has a similar octane linker but different aromatic units.
1,4-Dimethoxybenzene: A simpler compound with only one aromatic ring and two methoxy groups.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Another compound with a different linker and aromatic units.
The uniqueness of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) lies in its specific structure, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
51487-61-7 |
|---|---|
分子式 |
C24H34O4 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-[8-(3,4-dimethoxyphenyl)octyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C24H34O4/c1-25-21-15-13-19(17-23(21)27-3)11-9-7-5-6-8-10-12-20-14-16-22(26-2)24(18-20)28-4/h13-18H,5-12H2,1-4H3 |
InChI 键 |
DZOXNXVCSNPBEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCCCCCCC2=CC(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

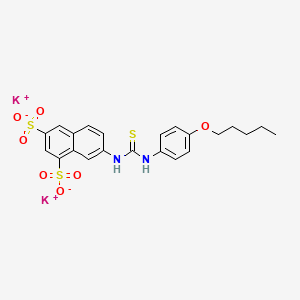
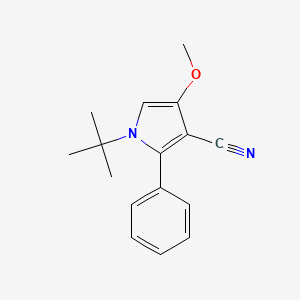
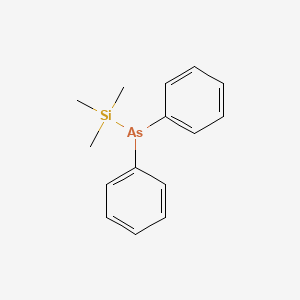

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
